3H-Naphtho(1,2,3-de)quinoline-1-carboxylic acid, 6-((4-chloro-2-sulfophenyl)amino)-2,7-dihydro-4-methyl-2-oxo-, 1-ethyl ester, monosodium salt
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Overview
Description
3H-Naphtho(1,2,3-de)quinoline-1-carboxylic acid, 6-((4-chloro-2-sulfophenyl)amino)-2,7-dihydro-4-methyl-2-oxo-, 1-ethyl ester, monosodium salt is a complex organic compound. It is known for its unique structure, which includes a naphthoquinoline core, a carboxylic acid group, and a sulfonamide group. This compound is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Naphtho(1,2,3-de)quinoline-1-carboxylic acid, 6-((4-chloro-2-sulfophenyl)amino)-2,7-dihydro-4-methyl-2-oxo-, 1-ethyl ester, monosodium salt involves multiple steps. The process typically starts with the formation of the naphthoquinoline core, followed by the introduction of the carboxylic acid group and the sulfonamide group. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. The process involves the use of large reactors, precise control of reaction parameters, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3H-Naphtho(1,2,3-de)quinoline-1-carboxylic acid, 6-((4-chloro-2-sulfophenyl)amino)-2,7-dihydro-4-methyl-2-oxo-, 1-ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the quinoline core or the sulfonamide group.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce new functional groups to the sulfonamide moiety.
Scientific Research Applications
3H-Naphtho(1,2,3-de)quinoline-1-carboxylic acid, 6-((4-chloro-2-sulfophenyl)amino)-2,7-dihydro-4-methyl-2-oxo-, 1-ethyl ester is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: In studies of enzyme interactions and as a probe for biological assays.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The naphthoquinoline core can intercalate with DNA, affecting replication and transcription processes. The sulfonamide group can interact with enzymes, inhibiting their activity. These interactions can lead to various biological effects, making the compound useful in research and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 3H-Dibenz(f,ij)isoquinoline-1-carboxylic acid, 6-((4-chloro-2-sulfophenyl)amino)-2,7-dihydro-4-methyl-2-oxo-, 1-ethyl ester
- 1-Ethyl 6-((4-chloro-2-sulfophenyl)amino)-2,7-dihydro-3-methyl-2,7-dioxo-3H-naphtho(1,2,3-de)quinoline-1-carboxylate
Uniqueness
What sets 3H-Naphtho(1,2,3-de)quinoline-1-carboxylic acid, 6-((4-chloro-2-sulfophenyl)amino)-2,7-dihydro-4-methyl-2-oxo-, 1-ethyl ester apart is its specific combination of functional groups and its unique naphthoquinoline core. This structure provides distinct chemical properties and reactivity, making it valuable for various applications in scientific research and industry.
Properties
CAS No. |
72379-44-3 |
---|---|
Molecular Formula |
C26H20ClN2NaO6S |
Molecular Weight |
547.0 g/mol |
IUPAC Name |
sodium;5-chloro-2-[(16-ethoxycarbonyl-12-methyl-15-oxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaen-10-yl)amino]benzenesulfonate |
InChI |
InChI=1S/C26H21ClN2O6S.Na/c1-3-35-26(31)23-21-16-7-5-4-6-14(16)11-17-19(10-13(2)24(22(17)21)29-25(23)30)28-18-9-8-15(27)12-20(18)36(32,33)34;/h4-10,12,28H,3,11H2,1-2H3,(H,29,30)(H,32,33,34);/q;+1/p-1 |
InChI Key |
NKXMKTJLQQGIIO-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)C1=C2C3=CC=CC=C3CC4=C(C=C(C(=C42)NC1=O)C)NC5=C(C=C(C=C5)Cl)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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